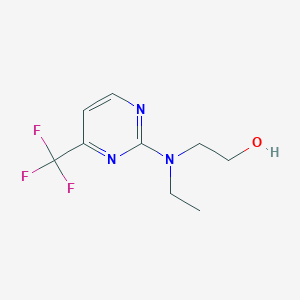![molecular formula C32H36NP B14912952 1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole is a complex organic compound that features a biphenyl group, a phosphanyl group, and an indole moiety
Méthodes De Préparation
The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole typically involves multiple steps, starting with the preparation of the biphenyl and indole precursors. The biphenyl compound can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling . The indole moiety is often introduced through Fischer indole synthesis or other indole-forming reactions.
Industrial production methods for this compound are still under development, with a focus on optimizing yield, purity, and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors are some of the strategies being explored to scale up the production process .
Analyse Des Réactions Chimiques
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The biphenyl and indole moieties can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
In biological systems, the compound’s indole moiety allows it to interact with proteins and enzymes, potentially modulating their activity. The biphenyl and phosphanyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole can be compared with other similar compounds, such as:
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: This compound features a biphenyl core with hydroxyl and aldehyde functional groups, making it useful in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
1,1’-Biphenyl-4,4’-dicarboxylic acid: This compound is used in the production of polymers and as a building block for various organic materials.
The uniqueness of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole lies in its combination of a biphenyl group, an indole moiety, and a phosphanyl group, which imparts distinct chemical and physical properties that are advantageous in both catalysis and material science .
Propriétés
Formule moléculaire |
C32H36NP |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2-phenylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C32H36NP/c1-4-14-25(15-5-1)29-21-11-13-23-31(29)33-30-22-12-10-16-26(30)24-32(33)34(27-17-6-2-7-18-27)28-19-8-3-9-20-28/h1,4-5,10-16,21-24,27-28H,2-3,6-9,17-20H2 |
Clé InChI |
MACZEKBPNHCVRV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



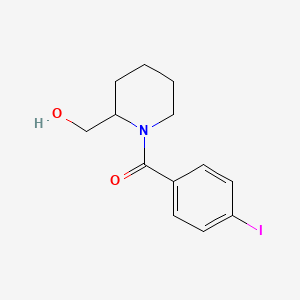

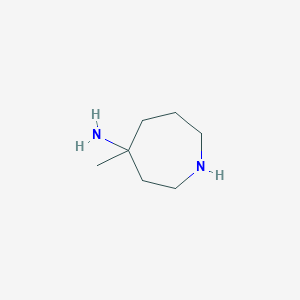
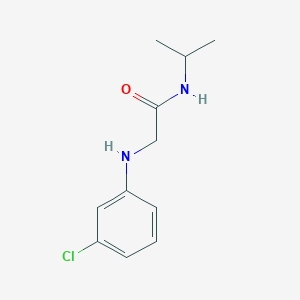
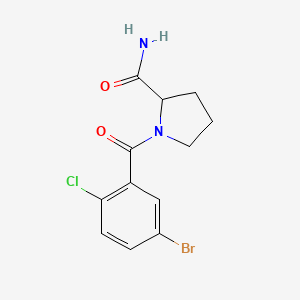
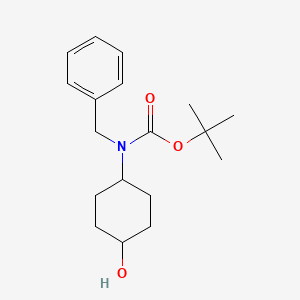
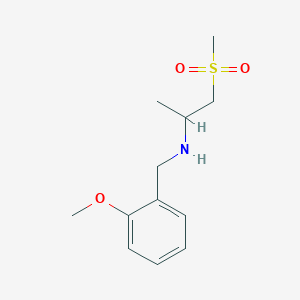

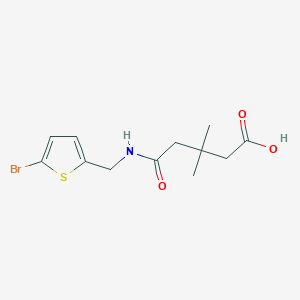
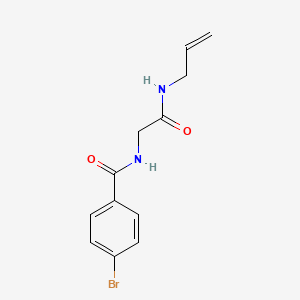
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

